2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
Description
2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is an aromatic aldehyde featuring a fluorine atom at the 2-position and a 1-methylpyrazole substituent at the 5-position of the benzene ring. This compound is structurally distinct due to its electron-withdrawing fluorine atom and the heterocyclic pyrazole moiety, which confer unique electronic and steric properties. Such characteristics make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules where fluorine and pyrazole groups are critical for target binding .
Properties
IUPAC Name |
2-fluoro-5-(1-methylpyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-10(5-13-14)8-2-3-11(12)9(4-8)7-15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFJZYULWNFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable benzaldehyde precursor, followed by the introduction of the pyrazole moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the sustainability of the process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Reduction: 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C11H9FN2O
- Molecular Weight : 204.20 g/mol
- CAS Number : 1343968-78-4
Chemistry
2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:
- Suzuki-Miyaura Coupling : This reaction is often employed for forming carbon-carbon bonds, making it useful in synthesizing pharmaceuticals and agrochemicals.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Formation of biaryl compounds from aryl halides |
| Oxidation | Conversion to corresponding carboxylic acids |
| Reduction | Production of alcohol derivatives |
Biology
In biological research, this compound is utilized to study interactions within biochemical pathways. Its structural features make it a candidate for investigating enzyme interactions and cellular signaling.
- Target Enzymes : Similar compounds have shown interaction with enzymes such as colony stimulating factor-1 receptor (CSF-1R) and nicotinamide phosphoribosyltransferase (NAMPT), which are crucial in cellular proliferation and metabolism.
Medicine
The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment:
- Anticancer Properties : Studies indicate that it exhibits antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action involves inhibition of key signaling pathways associated with tumor growth.
| Cell Line | Effect | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | Inhibition of growth | Disruption of MAPK signaling pathway |
| HepG2 | Reduced viability | Induction of apoptosis |
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its utility extends to the formulation of agrochemicals and other fine chemicals.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer properties of this compound. The compound was tested against several cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM.
Case Study 2: Enzyme Interaction
Research published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits CSF-1R activity, leading to decreased proliferation in macrophage-like cells. The study highlighted its potential as a lead compound for developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the pyrazole ring can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Fluoro-5-(1-Methyl-1H-Pyrazol-4-yl)Benzoic Acid
This compound shares the same aromatic core and substituents as the target aldehyde but replaces the aldehyde (-CHO) group with a carboxylic acid (-COOH). Key differences include:
- Reactivity : The carboxylic acid is more polar and acidic (pKa ~4–5) compared to the aldehyde, which is neutral and undergoes nucleophilic addition reactions.
- Applications : The benzoic acid derivative is more likely to participate in salt formation or hydrogen bonding in drug design, whereas the aldehyde serves as a reactive handle for condensation or cross-coupling reactions .
Benzaldehyde (C₆H₅CHO)
The parent compound lacks both fluorine and pyrazole substituents. Differences include:
- Electron Effects : Fluorine in the target compound enhances electrophilicity at the aldehyde group, increasing its reactivity in nucleophilic additions.
- Chromatographic Behavior : Benzaldehyde has a capacity factor ($k'$) of ~1.1 on ODS columns, whereas the target compound’s larger size and polarity (due to fluorine and pyrazole) would likely increase $k'$, though specific data are unavailable .
Methylbenzoate (C₆H₅COOCH₃)
This ester derivative of benzoic acid differs in functional group and substituents:
- Polarity : Methylbenzoate ($k' \approx 1.0$) is less polar than the target aldehyde due to its ester group, which lacks hydrogen-bonding capability.
- Stability : The aldehyde is more prone to oxidation than the ester, which is hydrolytically stable under neutral conditions .
Data Table: Comparative Properties
Research Findings and Implications
- Steric Hindrance : The 1-methylpyrazole group introduces steric bulk, which may slow reaction kinetics compared to simpler benzaldehydes.
- Chromatographic Behavior : While benzaldehyde and methylbenzoate exhibit $k'$ values close to 1.0–1.1 on ODS columns, the target compound’s higher molecular weight and polarity suggest stronger retention, though experimental validation is needed .
Biological Activity
2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is an aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom at the 2-position and a 1-methyl-1H-pyrazol-4-yl group at the 5-position, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C11H9FN2O
- Molecular Weight : 204.2 g/mol
- CAS Number : 1178154-66-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells . The mechanism often involves the inhibition of key enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ metabolism and cellular energy regulation.
Table 1: Summary of Anticancer Activity
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as fluorine, is believed to enhance their antimicrobial efficacy .
Table 2: Antibacterial Activity
| Bacteria | Compound Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | This compound | TBD | |
| Escherichia coli | This compound | TBD |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound may possess anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
Case Studies
Several studies have investigated the biological activity of pyrazole-containing compounds:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities. Compounds with structural similarities to this compound exhibited significant anticancer activity, suggesting a promising therapeutic potential .
- Mechanistic Insights : Research on NAMPT inhibitors has provided insights into how compounds like this compound can modulate cellular metabolism and promote apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
